2-(1H-Pyrazol-3-yl)aniline 2-(1H-Pyrazol-3-yl)aniline
Brand Name: Vulcanchem
CAS No.: 111562-32-4
VCID: VC20863948
InChI: InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)C2=CC=NN2)N
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

2-(1H-Pyrazol-3-yl)aniline

CAS No.: 111562-32-4

Cat. No.: VC20863948

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Pyrazol-3-yl)aniline - 111562-32-4

Specification

CAS No. 111562-32-4
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name 2-(1H-pyrazol-5-yl)aniline
Standard InChI InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)
Standard InChI Key NRSKRRKWPPDKNI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=NN2)N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=NN2)N

Introduction

Chemical Structure and Identification

2-(1H-Pyrazol-3-yl)aniline (CAS: 111562-32-4) is an aromatic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol. The compound features a pyrazole ring attached at the 3-position to an aniline group. It is also known by alternative names including 2-(1H-pyrazol-5-yl)aniline, which refers to the same structure with different numbering conventions . The compound belongs to the class of pyrazole derivatives and can be characterized as a heterocyclic amine.

Structural Characteristics

The molecular structure consists of an aniline group (amino-substituted benzene) with a pyrazole ring attached at the ortho position. The pyrazole ring contains two nitrogen atoms in a five-membered aromatic system, with one nitrogen bearing a hydrogen atom (hence the 1H designation). This structural arrangement creates a compound with multiple reactive sites that can participate in various chemical transformations .

Standard Identifiers

The following table presents the standard identifiers associated with 2-(1H-Pyrazol-3-yl)aniline:

Identifier TypeValue
CAS Number111562-32-4
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
IUPAC Name2-(1H-pyrazol-3-yl)aniline
InChI KeyNRSKRRKWPPDKNI-UHFFFAOYSA-N
European Community (EC) Number691-521-8

Physical and Chemical Properties

2-(1H-Pyrazol-3-yl)aniline possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements.

Physical Properties

The compound exists as a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline material. Its melting point is approximately 129°C, indicating moderate thermal stability . The following table summarizes the key physical properties:

PropertyValueReference
Physical State (20°C)Solid
AppearanceLight yellow to brown powder/crystal
Melting Point129°C
Purity (Commercial)>97.0% (GC)
Recommended StorageCool, dark place (<15°C)

Chemical Properties

2-(1H-Pyrazol-3-yl)aniline contains several reactive functional groups that contribute to its chemical behavior. The amino group of the aniline portion provides a nucleophilic site for reactions, while the pyrazole ring contributes aromatic character and additional reactivity. The compound exhibits moderate solubility in polar organic solvents .

The pyrazole nitrogen can participate in hydrogen bonding and coordination chemistry, making this compound potentially useful in metal complexation. The conjugation between the pyrazole ring and the aniline group affects the electron distribution, influencing its reactivity in various chemical transformations .

Synthesis Methods

Several methods have been reported for the synthesis of 2-(1H-Pyrazol-3-yl)aniline and its structural analogs. These synthetic routes demonstrate the versatility of approaches to constructing the pyrazole-aniline framework.

Standard Synthetic Procedure

One documented method involves the use of the compound as a reactant in further transformations. The procedure described in the literature involves:

  • Mixing phenylboronic acid (0.25 mmol) and 2-(1H-pyrazol-5-yl)aniline (0.25 mmol) in toluene (1 mL)

  • Heating the mixture under reflux with a Dean-Stark condenser for 1 hour

  • Cooling to room temperature and evaporating the solvent in vacuo

  • Adding RuH2(CO)(PPh3)3 (0.0075 mmol) to the residue

  • Adding norbornene (1.25 mmol), triethylsilane (1.25 mmol), and toluene (0.13 mL) under nitrogen atmosphere

  • Heating the mixture at 135°C for 12 hours

The final product is isolated by bulb-to-bulb distillation (280-290°C/4.7 mmHg) with a reported yield of 89% as a white solid with a melting point of 138°C .

Alternative Synthesis Approaches

For structurally related compounds like 2-(3-pyrazolyl)pyridine, synthesis can be achieved through the reaction of appropriate precursors with hydrazine hydrate in ethanol. This approach might be adaptable to the synthesis of 2-(1H-Pyrazol-3-yl)aniline with suitable modifications .

Similar compounds like 3-(1H-Pyrazol-3-yl)aniline can be synthesized through reduction of the corresponding nitro compound. For example, 3-(3-nitrophenyl)-1H-pyrazole can be reduced using hydrogen and 10% palladium on carbon in methanol at room temperature, with reported yields of up to 96% . This methodology could potentially be adapted for the synthesis of the 2-substituted isomer.

Applications

2-(1H-Pyrazol-3-yl)aniline has several applications in organic synthesis and serves as an important building block for more complex molecules.

Ortho-Directing Agent

One of the primary applications of 2-(1H-Pyrazol-3-yl)aniline is as an ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C−H silylation reactions. This application leverages the compound's ability to coordinate with metal centers and direct reactivity to specific positions on aromatic rings .

The directing effect helps achieve selective functionalization, which is crucial for the synthesis of complex molecules where site-selectivity is a challenge. The reaction conditions typically involve heating at elevated temperatures (around 135°C) in the presence of a ruthenium catalyst, norbornene, and triethylsilane .

Pharmaceutical Intermediates

Due to its heterocyclic structure featuring both pyrazole and aniline moieties, 2-(1H-Pyrazol-3-yl)aniline serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Pyrazole-containing molecules have been widely explored for various biological activities, including anti-inflammatory, analgesic, and antifungal properties .

The compound's reactivity at multiple sites allows for further functionalization to create diverse chemical libraries for drug discovery programs. The amino group can be derivatized through reactions such as acylation, alkylation, or reductive amination, while the pyrazole ring offers additional sites for modification .

Building Block in Chemical Synthesis

Beyond pharmaceutical applications, 2-(1H-Pyrazol-3-yl)aniline serves as a versatile building block in the synthesis of materials with specialized properties. The compound's ability to participate in various chemical transformations makes it valuable for creating functionalized molecules with applications in agrochemicals and materials science .

ClassificationDescriptionReference
Signal WordWarning
PictogramGHS07
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary StatementsP264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P337+P313: If eye irritation persists: Get medical advice/attention
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P332+P313: If skin irritation occurs: Get medical advice/attention

Market and Industrial Aspects

The industrial landscape for 2-(1H-Pyrazol-3-yl)aniline includes various suppliers and market considerations.

Market Outlook

According to market research, the global market for 2-(1H-Pyrazol-3-yl)aniline is analyzed in terms of capacity, production, production value, cost/profit, supply/demand, and Chinese import/export dynamics. The compound is part of the broader specialty chemicals market, with applications primarily in research and development for pharmaceutical and agrochemical industries .

Research Applications

Current research involving 2-(1H-Pyrazol-3-yl)aniline and related compounds focuses on several key areas.

Catalytic Transformations

Research has explored the use of 2-(1H-Pyrazol-3-yl)aniline in catalytic transformations, particularly in ruthenium-catalyzed C-H silylation reactions. These studies investigate the directing effect of the compound and its ability to facilitate selective functionalization of arylboronic acids .

Medicinal Chemistry

Pyrazole-containing compounds, including derivatives of 2-(1H-Pyrazol-3-yl)aniline, have been investigated for potential biological activities. Research in this area includes the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which have shown promise as novel anticancer agents .

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